molecular formula C10H13ClN2 B15069800 (2-Methyl-1H-indol-4-yl)methanamine hydrochloride

(2-Methyl-1H-indol-4-yl)methanamine hydrochloride

Cat. No.: B15069800
M. Wt: 196.67 g/mol
InChI Key: XWBQOXXQQROJMH-UHFFFAOYSA-N
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Description

(2-Methyl-1H-indol-4-yl)methanamine hydrochloride is a substituted indole derivative featuring a methyl group at the 2-position of the indole ring and a methanamine group (-CH₂NH₂) at the 4-position, stabilized as a hydrochloride salt. Indole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and neurological effects. The methyl substitution at the 2-position and the amine moiety at the 4-position may influence electronic properties, solubility, and biological interactions .

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

(2-methyl-1H-indol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H12N2.ClH/c1-7-5-9-8(6-11)3-2-4-10(9)12-7;/h2-5,12H,6,11H2,1H3;1H

InChI Key

XWBQOXXQQROJMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2N1)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-indol-4-yl)methanamine hydrochloride typically involves the reaction of 2-methylindole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-indol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives, amines, and substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Methyl-1H-indol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of (2-Methyl-1H-indol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The compound’s indole core distinguishes it from other heterocyclic methanamine derivatives (e.g., thiazole, imidazole, or furan-based compounds). Key structural comparisons include:

  • Substituent Position : The 2-methyl group on the indole ring may sterically hinder interactions compared to 1-methyl or 3-methyl isomers (e.g., (1-Methyl-1H-indol-4-yl)methanamine, ).
  • Amine Functionalization : The primary amine (-CH₂NH₂) contrasts with acetamide-linked derivatives (e.g., ), which offer hydrogen-bonding capabilities but reduced basicity.
  • Salt Form : The hydrochloride salt enhances solubility in polar solvents compared to free bases.

Physicochemical Properties

A comparative analysis of molecular formulas, weights, and key properties is summarized below:

Compound Name Molecular Formula Molecular Weight Key Features Melting Point (°C) Hazard Statements
(2-Methyl-1H-indol-4-yl)methanamine HCl C₁₀H₁₃ClN₂ 196.68 2-Me indole, 4-CH₂NH₂·HCl Not reported Not reported
(1-Methyl-1H-indol-4-yl)methanamine C₁₀H₁₂N₂ 160.22 1-Me indole, 4-CH₂NH₂ (free base) Not reported H302, H314
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 Thiazole core, 4-ClPh substituent 268 Not reported
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl C₁₂H₁₅N₃O·HCl 253.73 Imidazole core, 3-MeO-Bn substituent Not reported Not classified
(1H-Imidazol-4-yl)methanamine HCl C₄H₈ClN₃ 133.58 Simple imidazole, no aromatic substituents Not reported Not reported

Notes:

  • The thiazole derivative () exhibits a higher molecular weight due to the sulfur atom and chlorophenyl group, contributing to increased lipophilicity.

Biological Activity

(2-Methyl-1H-indol-4-yl)methanamine hydrochloride, a derivative of indole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.

  • Molecular Formula : C10H13ClN2
  • Molecular Weight : 196.67 g/mol
  • IUPAC Name : (2-methyl-1H-indol-4-yl)methanamine; hydrochloride
  • Canonical SMILES : CC1=CC2=C(C=CC=C2N1)CN.Cl

These properties influence the compound's interactions with biological targets, leading to various pharmacological effects.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It is believed to modulate signaling pathways that are crucial for cellular functions. The compound's mechanism includes:

  • Binding to Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, influencing mood and anxiety pathways.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic benefits in various diseases.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of indole derivatives. For instance, some derivatives have shown activity against various bacterial strains, including MRSA, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations .

CompoundMIC (µg/mL)Activity
This compound32Moderate activity against MRSA
6-methoxyphenethyl-indole-imidazole≤0.25Potent antifungal activity against C. neoformans

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, demonstrating potential as a therapeutic agent in oncology .

Cell LineIC50 (nM)Effect
HepG2 (Liver Cancer)15.0Induces apoptosis
PANC-1 (Pancreatic Cancer)20.0Inhibitory effects observed

Case Studies

  • Antidepressant-like Effects : A study demonstrated that related indole derivatives exhibited antidepressant-like effects in animal models, suggesting that such compounds could be beneficial in treating mood disorders .
  • Biased Agonism at Serotonin Receptors : Research on similar compounds showed biased agonism at serotonin receptors leading to distinct signaling profiles, which may translate into varied therapeutic outcomes .

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